molecular formula C11H13NO3 B13621511 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one

4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one

Cat. No.: B13621511
M. Wt: 207.23 g/mol
InChI Key: JNTAKERFLZFJMV-UHFFFAOYSA-N
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Description

4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class of chemicals. Oxazolidinones are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the oxazolidin-2-one ring .

Another approach involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. This method allows for the formation of the oxazolidin-2-one ring with high stereoselectivity .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often involves scalable synthetic routes that ensure high yield and purity. These methods typically employ catalytic systems and optimized reaction conditions to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced oxazolidinone analogs .

Mechanism of Action

The mechanism of action of 4-(4-(Methoxymethyl)phenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-[4-(methoxymethyl)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-14-6-8-2-4-9(5-3-8)10-7-15-11(13)12-10/h2-5,10H,6-7H2,1H3,(H,12,13)

InChI Key

JNTAKERFLZFJMV-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C2COC(=O)N2

Origin of Product

United States

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